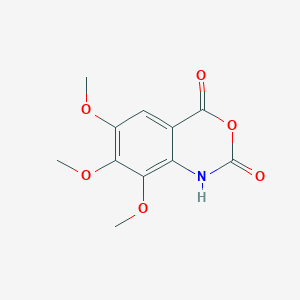
3,4,5-Trimethoxyisatoic anhydride
Descripción general
Descripción
3,4,5-Trimethoxyisatoic anhydride is a white crystalline compound belonging to the family of isatoic anhydrides. It has the molecular formula C11H11NO6 and a molecular weight of 253.21 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxyisatoic anhydride typically involves the cyclization of anthranilic acids. One common method uses phosgene, triphosgene, or ethyl chloroformate as the source of the carbonyl group . Due to the high toxicity of phosgene and its analogs, alternative methods have been developed, such as the catalytic carbonylation of substituted anilines with carbon monoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including the use of safer and more efficient reagents and catalysts, are likely applied to optimize yield and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Trimethoxyisatoic anhydride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the anhydride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted isatoic anhydrides, amines, and other nitrogen-containing heterocyclic compounds.
Aplicaciones Científicas De Investigación
3,4,5-Trimethoxyisatoic anhydride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing nitrogen-containing heterocyclic structures, such as quinazolines and benzodiazepines.
Biology: Its derivatives are studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of various organic compounds and materials.
Mecanismo De Acción
The mechanism of action of 3,4,5-Trimethoxyisatoic anhydride involves its ability to undergo nucleophilic substitution reactions, forming stable intermediates that can interact with biological targets. The molecular targets and pathways involved are still under investigation, but its derivatives have shown promise in inhibiting cancer cell growth and other biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Isatoic anhydride: A closely related compound with similar chemical properties and applications.
3,4,5-Trimethoxyamphetamine: Another compound with a similar methoxy substitution pattern but different biological activities.
Uniqueness
3,4,5-Trimethoxyisatoic anhydride is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical reactivity and potential biological activities. Its ability to form stable intermediates and derivatives makes it a valuable compound in synthetic organic chemistry and pharmaceutical research.
Propiedades
IUPAC Name |
6,7,8-trimethoxy-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c1-15-6-4-5-7(9(17-3)8(6)16-2)12-11(14)18-10(5)13/h4H,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPZGGMZKHEJFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)OC(=O)N2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















